![molecular formula C21H21N3O2 B2684147 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 1021206-31-4](/img/structure/B2684147.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings . The compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, carboxylates can react with alcohols to form esters, or with amines to form amides .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
This compound has potential use in antibacterial and antifungal avenues . The antibacterial results showed that the Ni (II) metal complexes had more efficacies against bacteria and fungi .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties . The anti-inflammatory studies of compounds reveal that the nickel (II) complex was denatured about 91.88 ± 3.1% of bovine serum albumin (BSA) .
Antioxidant Applications
The compound has been studied for its antioxidant properties . The biological studies proved that the synthesized compounds possess better antioxidant in nature .
Antidiabetic Applications
The compound has been studied for its antidiabetic properties . The biological studies proved that the synthesized compounds possess better antidiabetic in nature .
Inhibition of MMP 13
The compound has been studied for its inhibition effects on MMP 3, MMP 12 and MMP 13 . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
Xanthine Oxidase Inhibitors
A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently .
Antimycobacterial Activities
A series of novel scaffold N - (1- (6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives with significant antimycobacterial activities were identified .
Synthesis of Secondary Arylcarbamates
An efficient, selective and cost-effective procedure has been developed for mono N -arylation of primary alkyl and benzyl carbamates with aryl iodides and bromides .
Eigenschaften
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-14-15-24-21(26)12-7-13-23-24)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,19H,14-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZWTVJHHZZEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.